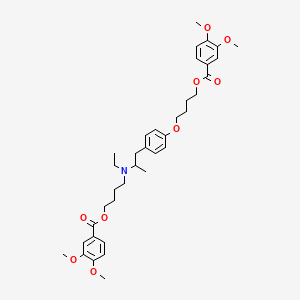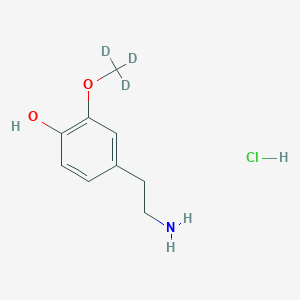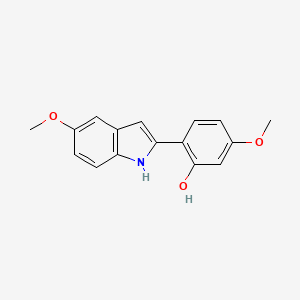
Menaquinone-7-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menaquinone-7-carboxylic Acid is a derivative of Menaquinone-7, which is a subtype of Vitamin K2. Vitamin K2 is essential for various biological functions, including blood coagulation, bone health, and cardiovascular health. This compound retains the beneficial properties of Menaquinone-7 while offering unique chemical characteristics that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Menaquinone-7-carboxylic Acid typically involves the modification of Menaquinone-7. One common method is the carboxylation of Menaquinone-7 using carbon dioxide under high pressure and temperature conditions. This reaction often requires a catalyst, such as palladium or nickel, to facilitate the carboxylation process.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered strains of Bacillus subtilis. These strains are optimized to produce high yields of Menaquinone-7, which is then chemically modified to obtain this compound. The fermentation process involves the use of biofilm reactors and fermentation optimization techniques to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Menaquinone-7-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Esters and amides.
Scientific Research Applications
Menaquinone-7-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating osteoporosis, cardiovascular diseases, and certain types of cancer.
Industry: Utilized in the production of dietary supplements and pharmaceuticals
Mechanism of Action
Menaquinone-7-carboxylic Acid exerts its effects by participating in the electron transport chain within cells. It acts as an electron carrier, facilitating the transfer of electrons between different molecules. This process is crucial for cellular respiration and energy production. The compound also interacts with various enzymes and proteins, modulating their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Menaquinone-4: Another subtype of Vitamin K2 with a shorter isoprenoid side chain.
Phylloquinone (Vitamin K1): A form of Vitamin K found in leafy green vegetables.
Menadione (Vitamin K3): A synthetic form of Vitamin K.
Uniqueness
Menaquinone-7-carboxylic Acid is unique due to its extended isoprenoid side chain and the presence of a carboxylic acid group. These structural features enhance its stability and bioavailability, making it more effective in certain biological and industrial applications compared to other forms of Vitamin K .
Properties
Molecular Formula |
C46H62O4 |
|---|---|
Molecular Weight |
679.0 g/mol |
IUPAC Name |
(2E,6E,10E,14E,18E,22E,26E)-2,6,10,14,18,22,26-heptamethyl-28-(3-methyl-1,4-dioxonaphthalen-2-yl)octacosa-2,6,10,14,18,22,26-heptaenoic acid |
InChI |
InChI=1S/C46H62O4/c1-33(19-12-20-35(3)23-14-24-37(5)27-16-28-39(7)46(49)50)17-11-18-34(2)21-13-22-36(4)25-15-26-38(6)31-32-41-40(8)44(47)42-29-9-10-30-43(42)45(41)48/h9-10,17,20-21,24-25,28-31H,11-16,18-19,22-23,26-27,32H2,1-8H3,(H,49,50)/b33-17+,34-21+,35-20+,36-25+,37-24+,38-31+,39-28+ |
InChI Key |
XOKYTLKCVLFNFK-XMPAJDBOSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


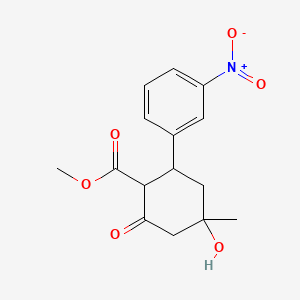

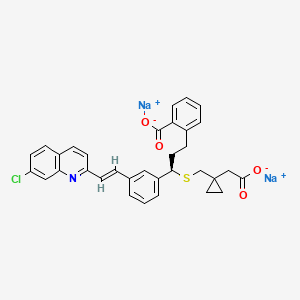
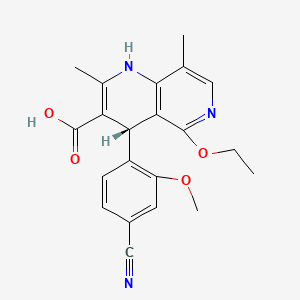
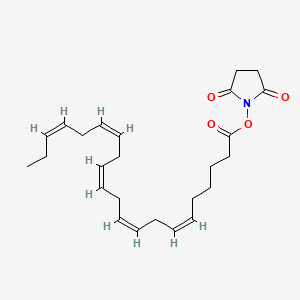


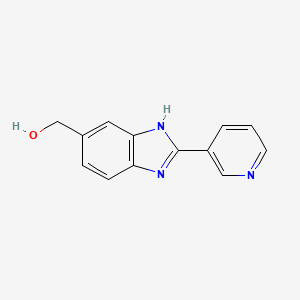
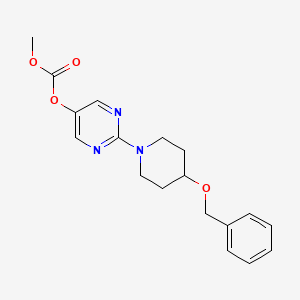
![7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13848671.png)
![1'-Methyl-[1,4'-bipiperidin]-4-amine hydrochloride](/img/structure/B13848677.png)
